molecular formula C20H19F3N6O B11829228 3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide CAS No. 1345336-53-9

3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide

Cat. No.: B11829228
CAS No.: 1345336-53-9
M. Wt: 416.4 g/mol
InChI Key: PEQMCOFKBXMGDC-UHFFFAOYSA-N
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Description

3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide is a complex organic compound that features a guanidine group, a methyl group, an imidazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting with a suitable benzoyl chloride and reacting it with an amine to form the benzamide core.

    Introduction of the Guanidine Group: This can be achieved by reacting the intermediate with a guanidine derivative under appropriate conditions.

    Addition of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction.

    Incorporation of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the imidazole ring.

    Reduction: Reduction reactions could target the guanidine group or the benzamide core.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)phenyl)benzamide: Lacks the guanidine and trifluoromethyl groups.

    3-Guanidino-4-methyl-N-phenylbenzamide: Lacks the imidazole and trifluoromethyl groups.

    N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide: Lacks the guanidine group.

Uniqueness

The presence of the guanidine, imidazole, and trifluoromethyl groups in 3-Guanidino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide makes it unique compared to similar compounds

Properties

IUPAC Name

3-(diaminomethylideneamino)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-11-3-4-13(5-17(11)28-19(24)25)18(30)27-15-6-14(20(21,22)23)7-16(8-15)29-9-12(2)26-10-29/h3-10H,1-2H3,(H,27,30)(H4,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQMCOFKBXMGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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